4H-Inden-4-one, octahydro-1-[(1S,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,7aR)-
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Overview
Description
4H-Inden-4-one, octahydro-1-[(1S,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,7aR)-: is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Cyclization Reactions: Formation of the indenone core through cyclization of appropriate precursors.
Hydrogenation: Reduction of double bonds to achieve the octahydro configuration.
Functional Group Manipulation: Introduction of hydroxyl and methyl groups through selective reactions.
Industrial Production Methods
Industrial production may involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic Hydrogenation: Using specific catalysts to achieve efficient hydrogenation.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Further hydrogenation of any remaining double bonds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substitution Reagents: Halogens, nucleophiles under basic or acidic conditions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Fully saturated hydrocarbons.
Substitution Products: Varied depending on the substituent introduced.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Signal Transduction: Modulating signaling pathways within cells.
Gene Expression: Influencing the expression of specific genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4H-Inden-4-one Derivatives: Compounds with similar core structures but different substituents.
Octahydroindenones: Compounds with similar hydrogenation patterns.
Hydroxyhexenyl Derivatives: Compounds with similar side chains.
Uniqueness
This compound is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H32O2 |
---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C19H32O2/c1-13(8-9-14(2)18(3,4)21)15-10-11-16-17(20)7-6-12-19(15,16)5/h8-9,13-16,21H,6-7,10-12H2,1-5H3/t13?,14?,15?,16?,19-/m1/s1 |
InChI Key |
QZJWXZGUOIMBAV-FYFWZASSSA-N |
Isomeric SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2[C@@]1(CCCC2=O)C |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=O)C |
Origin of Product |
United States |
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